molecular formula C20H21N3O2S2 B10816052 3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one

3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one

Cat. No. B10816052
M. Wt: 399.5 g/mol
InChI Key: SRCORKFAUMLHBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-607475 involves multiple steps, starting with the preparation of the thiazolidin-4-one core. This core is typically synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

Industrial Production Methods

Industrial production of WAY-607475 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-607475 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

WAY-607475 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-607475 involves its interaction with viral proteins, inhibiting their function and preventing viral replication. The compound targets specific enzymes and pathways essential for the replication of the hepatitis B virus, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-607475 stands out due to its high potency and selectivity against the hepatitis B virus. Its unique chemical structure allows for specific interactions with viral proteins, making it a promising candidate for further research and development .

properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-(3-methoxypropyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O2S2/c1-25-11-6-10-22-18(24)14-27-20(22)16-13-23(15-7-3-2-4-8-15)21-19(16)17-9-5-12-26-17/h2-5,7-9,12-13,20H,6,10-11,14H2,1H3

InChI Key

SRCORKFAUMLHBU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(SCC1=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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